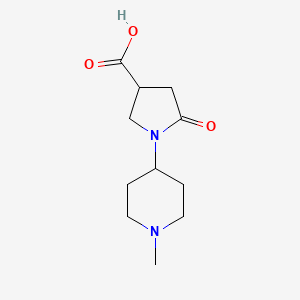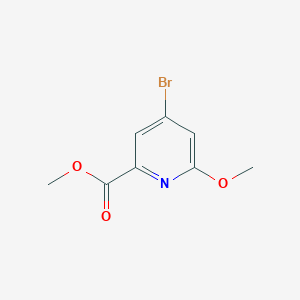
Methyl 4-bromo-6-methoxypicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-bromo-6-methoxypicolinate” is a chemical compound with the molecular formula C8H8BrNO3 . It is used in various industrial processes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C8H8BrNO3/c1-12-7-4-5 (9)3-6 (10-7)8 (11)13-2/h3-4H,1-2H3 . This indicates the presence of carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O) atoms in the molecule . Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 246.06 . .Wissenschaftliche Forschungsanwendungen
Synthesis of Non-steroidal Anti-inflammatory Agents
Methyl 4-bromo-6-methoxypicolinate serves as an important intermediate in the synthesis of non-steroidal anti-inflammatory agents. It has been utilized in the practical synthesis of compounds such as 2-Bromo-6-methoxynaphthalene, which is key in preparing pharmaceuticals like nabumetone and naproxen. This highlights its significance in the pharmaceutical industry for developing anti-inflammatory medications (Xu & He, 2010).
Antituberculosis Activity
Research has also explored its use in synthesizing derivatives with potential antituberculosis activity. A study demonstrated the synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(furan-2-yl-methyl)-2-morpholinoacetamide derivatives, showcasing its application in developing treatments for tuberculosis (Bai et al., 2011).
Antioxidant Activity
This compound-related compounds have been identified for their antioxidant activity, as seen in the isolation and characterization of bromophenols from marine algae. These compounds exhibited potent free radical scavenging activity, indicating their potential use in food preservation and pharmaceuticals as natural antioxidants (Li et al., 2011).
Synthesis of Inhibitors for Steroid 5alpha Reductases
Its derivatives have been synthesized and evaluated as inhibitors of steroid 5alpha reductases, which are enzymes involved in steroid metabolism. This application is crucial for developing treatments for conditions influenced by steroid hormone levels, such as prostate diseases and hair loss (Baston et al., 2000).
Development of Fluorescent Indicators
Furthermore, derivatives of this compound have been used in the development of fluorescent indicators for chloride ions. These indicators are valuable tools in physiological studies, particularly for measuring intracellular chloride levels, demonstrating its application in biochemical research and diagnostics (Geddes et al., 2001).
Safety and Hazards
“Methyl 4-bromo-6-methoxypicolinate” is labeled with the GHS07 pictogram, indicating that it is harmful . The hazard statements associated with this compound include H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
methyl 4-bromo-6-methoxypyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-12-7-4-5(9)3-6(10-7)8(11)13-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWIADLBEITCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2570498.png)
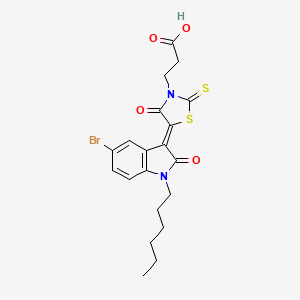
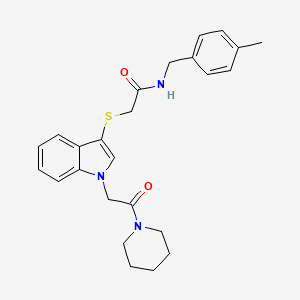

![tert-Butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2570504.png)
![N-[4-(1H-pyrazol-1-yl)cyclohexyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2570505.png)
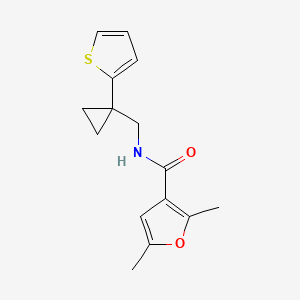
![2-ethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2570507.png)
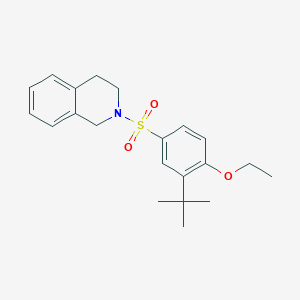
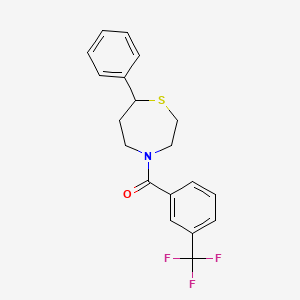
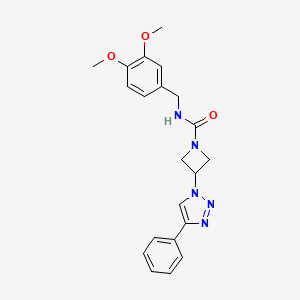
![2-Cyclopropyl-4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2570516.png)
![6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2570518.png)
